molecular formula C13H18F3NO2 B3849940 2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol

2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol

Cat. No.: B3849940
M. Wt: 277.28 g/mol
InChI Key: INABGCSSLQFBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propyl and aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with propylamine, followed by the addition of ethanolamine. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used as bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds.

Scientific Research Applications

2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aminoethanol moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzylamine: Similar structure but lacks the ethanolamine moiety.

    2-(Trifluoromethoxy)phenylethanol: Similar structure but lacks the propyl and amino groups.

Uniqueness

2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol is unique due to the combination of its trifluoromethoxy group, propyl chain, and aminoethanol moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO2/c1-2-7-17(8-9-18)10-11-3-5-12(6-4-11)19-13(14,15)16/h3-6,18H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INABGCSSLQFBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol
Reactant of Route 3
Reactant of Route 3
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.